Dansyl-beta-alanine cyclohexylammonium salt

Description

Historical Development and Significance in Analytical Biochemistry

The development of this compound emerges from the pioneering work in fluorescent labeling techniques that began in the mid-20th century. The foundational dansyl methodology was originally introduced by Gray and Hartley, who developed the dansyl technique essentially for use with peptides. This breakthrough established the framework for what would become one of the most sensitive methods for identifying amino acids, particularly finding considerable use in peptide sequence determination when used in conjunction with protein analysis techniques.

The historical significance of the dansyl approach cannot be overstated in the context of analytical biochemistry development. The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride, commonly known as dansyl chloride, revolutionized protein chemistry by providing researchers with an extremely sensitive method for identifying amino acids. The development represented a crucial advancement over earlier analytical procedures that were severely limited by sensitivity constraints and technical limitations.

The evolution toward specialized derivatives like this compound reflects the continued refinement of fluorescent labeling technology. Early developments in protein modification chemistry had been seriously hampered by the absence of sensitive and accurate procedures to determine the number and types of amino acid residues undergoing modification. The introduction of dansyl-based compounds addressed these fundamental limitations and opened new possibilities for quantitative protein analysis.

The analytical significance of this compound family extends beyond simple detection capabilities. The dansyl amino acid derivatives demonstrate fluorescence under ultraviolet light and can be identified by thin-layer chromatography on polyamide sheets, making them particularly valuable for complex analytical separations. This combination of fluorescent properties with chromatographic compatibility established dansyl compounds as indispensable tools in biochemical analysis.

Fundamental Role as a Fluorescent Amino Acid Derivative

This compound functions as a specialized fluorescent amino acid derivative with unique photophysical properties that distinguish it from conventional amino acid markers. The compound exhibits robust fluorescent characteristics derived from its dansyl moiety, which contains the dimethylamino-naphthalene sulfonyl structure responsible for its optical properties. The fluorescence mechanism involves intramolecular charge transfer states that are highly sensitive to environmental conditions, making the compound particularly valuable for studying protein-ligand interactions and conformational changes.

Table 1: Physical and Chemical Properties of this compound

The fluorescent properties of dansyl derivatives demonstrate remarkable sensitivity to their immediate environment, which enables their use in investigating protein folding and dynamics. This environmental sensitivity arises from the charge transfer characteristics of the dansyl fluorophore, where the emission properties change dramatically based on the polarity and other characteristics of the surrounding medium. Research has demonstrated that dansyl fluorescence can increase significantly when the compound transitions from polar to non-polar environments, with corresponding blue shifts in emission wavelengths.

The compound serves as an effective fluorescent probe due to its ability to undergo photoinduced electron transfer processes. Studies have shown that the dansyl group can participate in donor-excited photoinduced electron transfer mechanisms, where the fluorescence emission can be modulated by the presence of electron-accepting groups. This property makes this compound particularly useful for developing sensitive detection systems for biological molecules.

The incorporation of beta-alanine into the dansyl structure provides additional functional advantages. Beta-alanine represents a naturally occurring amino acid that can be metabolized through multiple biological pathways, including polyamine degradation routes and uracil degradation pathways. This biological compatibility enhances the utility of the compound in cellular and physiological studies where biocompatibility is essential.

Structural and Functional Relationship to the Dansyl Amino Acid Family

This compound belongs to the broader family of dansyl amino acid derivatives, each sharing the common 5-dimethylamino-naphthalene-1-sulfonyl fluorophore while differing in their amino acid components and counterion structures. The family includes various derivatives such as dansyl-L-alanine cyclohexylammonium salt and other dansyl-amino acid conjugates, each designed for specific analytical applications and research requirements.

The structural relationship between family members centers on the dansyl group, which provides the fundamental fluorescent properties shared across the series. The dansyl moiety consists of a naphthalene ring system with a dimethylamino group at the 5-position and a sulfonyl group at the 1-position. This arrangement creates an electron donor-acceptor system that enables the characteristic charge transfer fluorescence observed in all dansyl derivatives.

Table 2: Comparative Properties of Dansyl Amino Acid Derivatives

The functional differences between family members arise primarily from the amino acid component and the counterion structure. Beta-alanine differs from alpha-alanine in the position of the amino group, being a beta-amino acid rather than an alpha-amino acid. This structural difference influences both the chemical reactivity and the biological behavior of the resulting dansyl conjugate. The beta-amino acid structure provides unique conformational properties that can affect protein interactions and fluorescence characteristics.

The cyclohexylammonium counterion in this compound serves multiple functional purposes. The cyclohexylammonium group enhances the solubility characteristics of the compound and can influence its interaction with biological membranes and proteins. The choice of counterion can significantly affect the pharmacokinetic properties and cellular uptake characteristics of fluorescent probes, making this an important consideration in probe design.

Research has demonstrated that different dansyl amino acid derivatives exhibit varying degrees of environmental sensitivity and fluorescence quantum yields. The specific amino acid component can influence the flexibility of the molecule and the accessibility of the dansyl group to quenching interactions. Studies using quantum mechanical calculations have shown that the photophysical signatures of dansyl dyes can remain largely unaffected by conjugation to different peptide structures, suggesting that the fundamental fluorescent properties are preserved across the family.

Current Status in Biochemical Research and Analytical Applications

Contemporary applications of this compound span multiple domains of biochemical research, reflecting its versatility as an analytical tool and fluorescent probe. Current research applications include protein-ligand binding studies, conformational analysis of biological macromolecules, and development of sensitive detection methods for biomolecular interactions. The compound has found particular utility in fluorescence resonance energy transfer experiments and steady-state fluorescence anisotropy studies.

Modern analytical applications leverage the compound's environmental sensitivity for studying protein dynamics and conformational changes. Research has demonstrated the successful use of dansyl-beta-alanine derivatives in nucleotide binding studies, where fluorescence quantum yield increases and emission blue shifts occur upon protein binding. These applications have yielded quantitative binding data with dissociation constants in the micromolar range, demonstrating the analytical precision achievable with these fluorescent probes.

The integration of this compound into high-performance liquid chromatography systems has expanded its analytical capabilities significantly. Contemporary methods employ selective derivatization with dansyl compounds followed by high-performance liquid chromatography with fluorescence detection for simultaneous determination of amino acids and biogenic amines. These methods have achieved detection capabilities for multiple compounds in complex biological matrices, demonstrating the practical analytical value of dansyl derivatization.

Table 3: Contemporary Research Applications and Analytical Performance

Current developments in fluorescent probe technology continue to expand the applications of dansyl-based compounds. Research into planar intramolecular charge transfer excited states has provided new insights into the fundamental photophysical mechanisms of dansyl fluorescence. These studies have confirmed that dansyl compounds emit from planar intramolecular charge transfer excited states rather than twisted conformations, providing important information for optimizing probe design and performance.

The incorporation of dansyl amino acid derivatives into protein expression systems represents a significant advancement in biochemical research methodology. Recent technological developments have enabled the incorporation of dansylalanine into expressed proteins through the use of mutated aminoacyl-transfer ribonucleic acid synthetases specific for dansylalanine. This approach allows for site-specific incorporation of fluorescent amino acids into proteins, enabling detailed studies of protein structure and function.

Properties

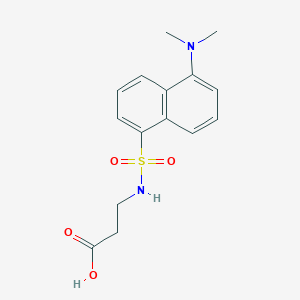

IUPAC Name |

3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)16-10-9-15(18)19/h3-8,16H,9-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQICNCOMHYTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236582 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-97-6 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-beta-alanine cyclohexylammonium salt involves the conjugation of beta-alanine with the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). The reaction typically requires the use of a suitable solvent and a base to facilitate the conjugation process. The reaction conditions must be carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. Quality control measures are implemented to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-beta-alanine cyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Fluorescent Probes in Biological Research

Fluorescent Marker : Dansyl-beta-alanine cyclohexylammonium salt is extensively used as a fluorescent probe. Its ability to emit fluorescence upon excitation allows researchers to visualize and track biological processes within cells. This property is particularly useful for studying protein localization, interaction, and dynamics in live-cell imaging .

Protein Labeling : The incorporation of dansyl-beta-alanine into proteins can be achieved through techniques that expand the genetic code, enabling the tagging of proteins for detailed analysis. This application is crucial for understanding protein function and interactions in complex biological systems .

Biochemical Assays

Enzyme Activity Monitoring : The compound serves as a substrate or inhibitor in various enzymatic assays. For example, it can be utilized to monitor the activity of enzymes involved in amino acid metabolism or other biochemical pathways. Its fluorescent properties allow for real-time monitoring of enzymatic reactions, providing insights into kinetics and mechanisms .

HPLC Analysis : this compound can be analyzed using high-performance liquid chromatography (HPLC). This method is effective for separating and quantifying dansylated amino acids, facilitating studies on amino acid metabolism and related biochemical processes .

Drug Development

Therapeutic Potential : Research indicates that derivatives of beta-alanine, including this compound, may enhance drug delivery systems due to their unique chemical properties. Their amphiphilic nature allows them to interact with both hydrophilic and hydrophobic environments, making them suitable candidates for formulating drugs with poor solubility.

Neurodegenerative Disease Research : The compound's potential role in neurological studies is being explored, particularly concerning Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Dansyl-beta-alanine cyclohexylammonium salt involves its ability to emit fluorescence upon excitation by light. The fluorophore dansyl absorbs light at a specific wavelength and re-emits it at a longer wavelength, producing a fluorescent signal. This property allows the compound to be used as a marker in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dansyl-L-Alanine Cyclohexylammonium Salt

Structural Differences :

- Backbone: L-alanine (α-amino acid) vs. β-alanine (β-amino acid).

- Stereochemistry: L-configuration in alanine vs. non-chiral β-alanine.

Functional Differences :

- Dansyl-L-alanine is used for site-specific labeling of proteins via genetic code expansion, whereas dansyl-β-alanine’s flexible backbone is preferred for studying peptide dynamics .

- Fluorescence Quantum Yield : Dansyl-β-alanine exhibits marginally higher quantum yield due to reduced steric hindrance around the dansyl group .

Cyclohexylammonium Salts in Biochemical Assays

Example 1 : 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronide cyclohexylammonium salt (X-Gluc)

Comparison :

- Unlike dansyl-β-alanine, X-Gluc is non-fluorescent and relies on chromogenic detection.

- Both utilize cyclohexylammonium for solubility but differ in target enzymes (GUS vs. fluorescence tagging) .

Example 2 : Magenta-GlcA CHA Salt (5-Bromo-6-chloro-3-indolyl-β-D-glucuronide)

Data Tables

Table 1: Structural and Functional Comparison of Dansyl Derivatives

Table 2: Cyclohexylammonium Salts in Biochemical Assays

Biological Activity

Dansyl-beta-alanine cyclohexylammonium salt is a derivative of beta-alanine with a dansyl group, which imparts fluorescent properties to the compound. This unique feature allows it to be utilized extensively in biological and biochemical research, particularly in the fields of proteomics and metabolomics. The compound's ability to form stable ion pairs and its fluorogenic characteristics make it a valuable tool for studying various biomolecular interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 421.55 g/mol

- CAS Number : 53332-27-7

- Physical State : Solid

- Fluorescent Properties : Exhibits strong fluorescence under UV light due to the dansyl moiety.

This compound primarily functions through the "dansylation reaction," where the dansyl group labels biomolecules such as amino acids, peptides, and proteins. This labeling enables researchers to visualize and track these molecules in various assays. The compound's interaction with proteins and nucleic acids can be characterized by its ability to form stable complexes, enhancing detection sensitivity in analytical techniques.

Applications in Research

-

Proteomics :

- This compound is widely used in proteomics for labeling proteins, allowing for their separation and identification through techniques such as high-performance liquid chromatography (HPLC).

- It facilitates the visualization of protein interactions and modifications, crucial for understanding cellular processes.

-

Metabolomics :

- The compound has been employed in metabolomic studies to analyze metabolic profiles by labeling metabolites for subsequent detection and quantification.

- Case studies have demonstrated its effectiveness in identifying biomarkers for diseases through the analysis of dansylated metabolites.

-

Fluorescent Imaging :

- Its fluorescent properties make it suitable for live-cell imaging, enabling real-time observation of biological processes at the molecular level.

Study 1: Proteomic Analysis Using this compound

A study investigated the use of this compound in proteomic profiling of cancer cells. The researchers labeled cellular proteins with the compound and analyzed them using mass spectrometry. The results indicated significant differences in protein expression levels between cancerous and normal cells, highlighting potential biomarkers for cancer diagnosis.

Study 2: Metabolomic Profiling

In another study focused on metabolic disorders, researchers utilized this compound to label amino acids in human plasma samples. The labeled metabolites were analyzed via LC-MS/MS, leading to the identification of several dysregulated metabolites associated with metabolic syndrome.

Comparative Analysis

The following table summarizes key features and applications of this compound compared to other related compounds:

| Compound Name | Applications | Unique Features |

|---|---|---|

| This compound | Proteomics, Metabolomics | Strong fluorescence, stable ion pairs |

| Dansyl-L-leucine cyclohexylammonium salt | Protein labeling | Similar fluorogenic properties |

| Fluorescein isothiocyanate | Microscopy, flow cytometry | Broad applications but less specific |

| 7-Amino-4-methylcoumarin-3-acetic acid | Live-cell imaging | Less stable than dansyl derivatives |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dansyl-beta-alanine cyclohexylammonium salt, and how is its salt formation optimized?

- Methodological Answer : The compound is typically synthesized by reacting dansyl-beta-alanine (a fluorescent derivatization agent) with cyclohexylamine to form the cyclohexylammonium salt. The reaction is pH-dependent, requiring precise control (pH 7–8) to ensure protonation of the carboxyl group and subsequent salt formation. Cyclohexylammonium salts are favored for their stability in aqueous solutions and compatibility with biochemical assays .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| pH | 7.0–8.0 |

| Solvent | Methanol/Water (1:1) |

| Temperature | 25–30°C |

Q. How is the purity and stability of this compound assessed during storage?

- Methodological Answer : Purity is verified via HPLC (>99% purity threshold) and thin-layer chromatography (TLC) to confirm a single spot. Stability assessments include accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–80% RH). Elemental analysis ensures stoichiometric consistency between theoretical and observed values (e.g., C, H, N content) .

Q. What spectroscopic techniques are employed for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the dansyl group’s aromatic protons (δ 8.0–8.5 ppm) and the cyclohexylammonium moiety’s aliphatic protons (δ 1.0–2.0 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., m/z 521.79 for X-gluc analogs) .

Advanced Research Questions

Q. How is this compound utilized as a fluorogenic/chromogenic substrate in β-glucuronidase (GUS) assays?

- Methodological Answer : In GUS assays, the compound’s β-glucuronide moiety is cleaved by the enzyme, releasing the dansyl group, which fluoresces under UV light (λex 340 nm, λem 510 nm). Experimental design includes vacuum infiltration of plant tissues and overnight incubation to minimize background noise. Negative controls (e.g., enzyme inhibitors) are critical to validate specificity .

- Data Interpretation : Contradictions in activity measurements may arise from endogenous phosphatase interference. Pre-treatment with phosphatase inhibitors (e.g., sodium molybdate) resolves false positives .

Q. What are the best practices for handling this compound in oxygen-sensitive experiments?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the dansyl group. For kinetic studies, prepare fresh solutions in degassed buffers (e.g., Tris-HCl, pH 7.4) and use sealed cuvettes. Monitor oxygen levels using a Clark electrode .

Q. How can X-ray crystallography resolve structural ambiguities in cyclohexylammonium salt derivatives?

- Methodological Answer : High-resolution crystallography (e.g., SHELX programs) is used to determine the salt’s conformation. The cyclohexylammonium cation often forms hydrogen bonds with the carboxylate group, stabilizing the crystal lattice. Data collection at synchrotron facilities (λ = 0.9–1.0 Å) improves resolution for small-molecule structures (<1.0 Å) .

Q. How should researchers address discrepancies in enzyme kinetic data involving this compound?

- Methodological Answer : Contradictions in Km or Vmax values may arise from batch-to-batch variability in salt purity. Validate each batch via HPLC and standardize assay conditions (e.g., ionic strength, temperature). Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to minimize artifacts from substrate inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.